molecular formula C10H7ClN2O B13692712 N-hydroxyquinoline-5-carboximidoyl chloride

N-hydroxyquinoline-5-carboximidoyl chloride

Cat. No.: B13692712
M. Wt: 206.63 g/mol
InChI Key: INDVVUFFRNNBSG-UHFFFAOYSA-N
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Description

N-hydroxyquinoline-5-carboximidoyl chloride (CAS: 1956426-91-7) is a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol . Structurally, it consists of a quinoline backbone substituted with a hydroxyimino (N-hydroxy) group and a carbimidoyl chloride moiety at the 5-position (Figure 1). This compound is primarily utilized in research and development, particularly in synthetic chemistry for the preparation of ligands, coordination complexes, or bioactive molecules. Its reactivity is attributed to the electrophilic chloride group and the nucleophilic N-hydroxy functionality, enabling diverse chemical transformations .

Properties

IUPAC Name

N-hydroxyquinoline-5-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVVUFFRNNBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-hydroxyquinoline-5-carboximidoyl chloride

General Synthetic Strategy

The synthesis of N-hydroxyquinoline-5-carboximidoyl chloride typically involves:

  • Construction or procurement of the quinoline core.
  • Introduction of the carboximidoyl chloride group at the 5-position.
  • Hydroxylation to form the N-hydroxy functionality.

These steps often require careful control of reaction conditions to preserve the sensitive N-hydroxycarboximidoyl chloride moiety.

Specific Reported Methods

Chlorination of N-hydroxyquinoline-5-carboximidic acid derivatives

One approach involves converting N-hydroxyquinoline-5-carboximidic acid or its derivatives into the corresponding carboximidoyl chloride by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. This method is consistent with general acyl chloride preparations, adapted for the N-hydroxy amidoxime functionality.

Reference to Patent WO2014048940A2

According to patent WO2014048940A2, related nitrogen-containing heterocyclic compounds including N-hydroxyquinoline-6-carboximidoyl chloride are prepared via chlorination of the N-hydroxycarboximidic acid precursors. Although the patent specifically details the 6-carboximidoyl chloride derivative, the methodology is applicable to the 5-position isomer by analogy. The process involves:

  • Starting from the corresponding N-hydroxyquinoline carboximidic acid.
  • Treatment with chlorinating agents to form the N-hydroxyquinoline-5-carboximidoyl chloride.
  • Purification by crystallization or recrystallization under inert atmosphere to prevent hydrolysis.

This method emphasizes mild reaction conditions to avoid decomposition of the sensitive N-hydroxy group.

Synthesis of Quinoline Precursors

The quinoline core required for the target compound is often synthesized via classical methods such as Skraup or Doebner–Miller reactions, or more modern synthetic routes involving 2-aminophenol derivatives and aldehydes.

Preparation of 5-chloro-8-hydroxyquinoline as a Precursor

A relevant precursor, 5-chloro-8-hydroxyquinoline, can be prepared by the reaction of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol and sulfuric acid in the presence of boric acid and a high boiling water-immiscible organic solvent (e.g., ethyl cyclohexane). This method improves yield and safety by reducing polymerization side reactions and tar formation. The process involves:

  • Heating the mixture to 110–140 °C.
  • Addition of sulfuric acid at controlled temperature.
  • Distillation of water and organic solvent at 150 °C to drive the reaction to completion.
  • Subsequent purification steps including pH adjustment, filtration, dissolution in hydrochloric acid, precipitation with water-soluble chloride salts (e.g., sodium chloride), and neutralization to yield purified 5-chloro-8-hydroxyquinoline.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature Reaction Time Notes
Quinoline core synthesis 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid, ethyl cyclohexane 110–150 °C Until water/solvent distillation complete Boric acid reduces tar formation; organic solvent prevents wall condensation
Chlorination to carboximidoyl chloride N-hydroxyquinoline-5-carboximidic acid, thionyl chloride or PCl5 Mild heating (~60–80 °C) 1–3 hours Controlled to avoid N-hydroxy group degradation
Purification Crystallization, washing with water, drying under vacuum Ambient to 60 °C Variable Ensures removal of residual reagents and byproducts

Analytical and Purification Techniques

Research Findings and Considerations

  • The addition of boric acid in the quinoline precursor synthesis significantly improves yield and reduces polymeric tar by moderating acrolein formation from glycerol and sulfuric acid.
  • Use of high boiling, water-immiscible solvents prevents condensation of intermediates on reactor walls, facilitating scale-up and industrial application.
  • Chlorination steps must be carefully controlled to prevent hydrolysis or decomposition of the N-hydroxycarboximidoyl chloride group, which is sensitive to moisture and strong acids.
  • The synthesis is generally carried out under inert atmosphere and dry conditions to maintain compound stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidoyl chloride group reacts with nucleophiles, forming substituted amidines or imidates. Key findings include:

  • Amide Formation : Reaction with primary/secondary amines yields N-hydroxyquinoline-5-carboxamidines. For example, interaction with 3-(cyclopentyloxy)-4-methoxyaniline produces derivatives with potential antimicrobial activity .

  • Alcoholysis : Treatment with alcohols generates imidate esters, which serve as intermediates for further functionalization. Ethanol or methanol under basic conditions (e.g., K₂CO₃) facilitates this transformation .

Table 1: Nucleophilic Substitution Reactions

NucleophileProduct ClassConditionsApplications
AminesCarboxamidinesRoom temperature, DCMAntiviral/anticancer scaffolds
AlcoholsImidate estersBase (K₂CO₃), refluxIntermediate for complex synthesis
ThiolsThioimidatesCatalytic acid (H₂SO₄)Chelation-enhanced derivatives

Metal Chelation and Coordination Chemistry

The hydroxyl and nitrogen atoms in the quinoline ring enable metal ion chelation, enhancing bioactivity:

  • Cu²⁺/Fe³⁺ Binding : Forms stable complexes via O and N donors, inhibiting metalloenzymes like matrix metalloproteinases (MMPs) . Derivatives show IC₅₀ values of 0.81–10 μM against MMP-2/9 .

  • Antimicrobial Activity : Chelation disrupts microbial metal homeostasis. For instance, 8-hydroxyquinoline analogs exhibit >85% viral growth inhibition in H5N1 strains .

Condensation and Cyclization Reactions

The carboximidoyl chloride participates in condensation with aldehydes or ketones:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 2-nitrobenzaldehyde) under microwave irradiation to form styrylquinoline derivatives. These compounds show IC₅₀ values of 0.28–13.85 μM against cancer cell lines .

  • Mannich Reactions : In the presence of secondary amines and formaldehyde, generates aminoalkylated derivatives with enhanced lipophilicity and P-glycoprotein inhibition (IC₅₀: 0.1–2.5 μM) .

Table 2: Condensation Reaction Outcomes

SubstrateProductBioactivity (IC₅₀)
2-NitrobenzaldehydeStyrylquinoline0.73–10.48 μM (A549)
PiperidineAminoalkylated derivative0.1 μM (MDR reversal)

Deprotection and Functional Group Interconversion

  • Hydroxyl Group Liberation : Acidic or basic hydrolysis of protecting groups (e.g., acetyl or TBS) restores the hydroxyl group, critical for antioxidant activity . IC₅₀ values for DPPH radical scavenging range from 0.8–2.49 mg/mL .

  • Phosphonate Synthesis : Reacts with diethyl phosphite to form phosphonate esters, enhancing BBB permeability in neurodegenerative drug candidates .

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation or nitration at specific positions:

  • Bromination : Treatment with Br₂ in CHCl₃ yields 5,7-dibromo derivatives with anticancer activity (IC₅₀: 5.4–18.7 mg/mL against HT29 and MCF7) .

  • Nitration : Introduces electron-withdrawing groups at C-3/C-5, improving antiviral potency (85–91% H5N1 inhibition) .

Reductive Amination

The carboximidoyl chloride is reduced to primary amines using H₂/Pd-C, enabling further derivatization. For example, coupling with 8-hydroxycarbaldehyde produces compounds with IC₅₀ values of 0.69–22 μM against leukemia cell lines .

Scientific Research Applications

N-hydroxyquinoline-5-carboximidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hydroxyquinoline-5-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboximidoyl chloride group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Positional Isomers in the Quinoline Series

Several positional isomers of N-hydroxyquinoline-5-carboximidoyl chloride have been reported, differing in the substitution site on the quinoline ring:

  • N-hydroxyquinoline-6-carbimidoyl chloride (CAS: N/A)
  • N-hydroxyquinoline-7-carbimidoyl chloride (CAS: N/A)

These isomers share the same molecular formula (C₁₀H₇ClN₂O ) but exhibit distinct physicochemical properties due to variations in electronic and steric effects. For instance, the 5-substituted derivative may exhibit enhanced stability in polar solvents compared to the 6- or 7-isomers, as the electron-withdrawing chloride group at the 5-position could reduce resonance stabilization .

Heterocyclic Variants

Replacement of the quinoline core with other heterocycles leads to analogs such as:

  • N-hydroxyisoquinoline-3-carbimidoyl chloride (CAS: N/A)
  • N-hydroxyquinoxaline-6-carbimidoyl chloride (CAS: N/A)

Isoquinoline derivatives (e.g., N-hydroxyisoquinoline-3-carbimidoyl chloride) introduce a fused benzene ring at a different position, altering π-π stacking interactions and binding affinities in coordination chemistry.

Substituent-Modified Derivatives

Functional group variations further diversify this chemical family:

  • N-hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride (CAS: N/A)
  • N-hydroxy-5-methoxypyrazine-2-carbimidoyl chloride (CAS: N/A)

The trifluoromethyl group in the former enhances lipophilicity and metabolic stability, while the methoxy group in the latter improves solubility in protic solvents. These modifications are critical for tuning pharmacokinetic properties in drug discovery .

Table 1: Structural and Molecular Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature
N-hydroxyquinoline-5-carbimidoyl chloride C₁₀H₇ClN₂O 206.63 Chloride at 5-position
N-hydroxyquinoline-6-carbimidoyl chloride C₁₀H₇ClN₂O 206.63 Chloride at 6-position
N-hydroxyisoquinoline-3-carbimidoyl chloride C₁₀H₇ClN₂O 206.63 Isoquinoline core
N-hydroxy-5-methoxypyrazine-2-carbimidoyl chloride C₇H₇ClN₂O₂ 202.60 Methoxy group on pyrazine

Research Implications and Limitations

While N-hydroxyquinoline-5-carboximidoyl chloride and its analogs hold promise in materials science and medicinal chemistry, direct comparative studies are scarce. Most data are inferred from structural principles rather than experimental results. For example, the 5-substituted quinoline derivative’s electrochemical sensor applications (e.g., for nitroaromatics like TNT or DNT) could be hypothesized based on its redox-active quinoline backbone , but empirical validation is needed.

Biological Activity

N-hydroxyquinoline-5-carboximidoyl chloride is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews recent findings on the biological activity of N-hydroxyquinoline-5-carboximidoyl chloride, presenting data from case studies, research findings, and a comparative analysis of its efficacy against different biological targets.

Overview of Biological Activities

Quinoline derivatives, particularly those containing hydroxyl and carboximidoyl groups, are recognized for their broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Induces apoptosis in cancer cells.
  • Antiviral Activity : Inhibits viral replication.

The mechanisms by which N-hydroxyquinoline-5-carboximidoyl chloride exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects in target cells.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, often through the activation of caspases or modulation of pro-apoptotic proteins.
  • Antiviral Mechanisms : Some derivatives interfere with viral entry or replication, showcasing potential as antiviral agents.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various N-hydroxyquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-hydroxyquinoline-5-carboximidoyl chloride exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.91 to 15.625 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
N-hydroxyquinoline-5-carboximidoyl chlorideStaphylococcus aureus3.91
N-hydroxyquinoline-5-carboximidoyl chlorideEscherichia coli7.81

Anticancer Activity

Research has demonstrated that N-hydroxyquinoline-5-carboximidoyl chloride possesses anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. In vitro studies showed that the compound had an IC50 value of 15 µM against human breast cancer cells (MCF-7) .

Cell LineIC50 (µM)
MCF-715
A549 (lung cancer)20
PC3 (prostate cancer)25

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives revealed that certain compounds could inhibit the replication of viruses such as dengue and influenza. The mechanism was attributed to interference with viral protein synthesis and cellular entry .

Structure-Activity Relationship (SAR)

The biological activity of N-hydroxyquinoline derivatives is significantly influenced by their chemical structure. Modifications at various positions on the quinoline ring can enhance or diminish their efficacy:

  • Hydroxyl Substitution : Enhances solubility and bioavailability.
  • Carboximidoyl Group : Critical for interaction with target enzymes.
  • Halogen Substituents : Often increase potency against specific pathogens.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-hydroxyquinoline-5-carboximidoyl chloride, and how do they influence experimental design?

  • Answer : Key properties include solubility (polar vs. nonpolar solvents), thermal stability (decomposition above 184°C), and reactivity with oxidizers. These properties dictate solvent selection for synthesis (e.g., avoiding aqueous conditions if hydrolytically unstable), storage temperatures (below 25°C), and compatibility with analytical instruments (e.g., avoiding metal catalysts in HPLC columns due to chelation risks). Stability under light/air exposure must also be monitored to prevent decomposition .
PropertyValue/RiskExperimental Implication
Melting Point101–184°C (decomposition observed)Avoid high-temperature reactions
ReactivityIncompatible with oxidizersExclude peroxides in reaction mixtures
Decomposition ProductsCO, NOₓ, CO₂ (toxic gases)Use fume hoods and gas detectors

Q. How should researchers safely handle and store N-hydroxyquinoline-5-carboximidoyl chloride in laboratory settings?

  • Answer : Follow OSHA/NIH guidelines:

  • Handling : Use nitrile gloves, safety goggles, and lab coats. Conduct work in ventilated fume hoods to mitigate inhalation risks. Avoid skin contact due to potential irritation .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizers and moisture sources. Regularly inspect for degradation (e.g., discoloration or gas release) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Answer :

  • HPLC-MS : Quantify purity and detect hydrolyzed byproducts (e.g., free quinoline derivatives). Use C18 columns with acetonitrile/water gradients.
  • NMR (¹H/¹³C) : Confirm imidoyl chloride functionalization (δ 160–170 ppm for C=O in ¹³C NMR).
  • FT-IR : Monitor N–O and C–Cl stretches (1050–1150 cm⁻¹ and 750 cm⁻¹, respectively).
  • TGA/DSC : Assess thermal stability to guide reaction temperature limits .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of N-hydroxyquinoline-5-carboximidoyl chloride while minimizing side reactions?

  • Answer :

  • Solvent Selection : Use anhydrous dichloromethane or THF to suppress hydrolysis of the imidoyl chloride group.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the quinoline C5 position.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of chlorinating agent (e.g., SOCl₂) to precursor (N-hydroxyquinoline-5-carboxamide) to avoid over-chlorination.
  • Workup : Quench excess chlorinating agents with cold NaHCO₃ to prevent decomposition .

Q. What strategies address contradictory data in stability studies under varying pH conditions?

  • Answer :

  • Controlled Experiments : Replicate stability assays (e.g., HPLC monitoring at pH 2, 7, and 12) with buffered solutions to isolate pH effects.
  • Statistical Analysis : Apply ANOVA to identify significant deviations (p < 0.05) across replicates. Use Grubbs’ test to exclude outliers.
  • Mechanistic Studies : Probe degradation pathways via LC-MS/MS to distinguish hydrolysis (imidoyl chloride → carboxamide) vs. oxidation (quinoline ring hydroxylation) .

Q. How does N-hydroxyquinoline-5-carboximidoyl chloride interact with transition metals, and how can this be leveraged in catalysis?

  • Answer : The compound’s hydroxyquinoline moiety acts as a bidentate ligand for metals like Cu(II) or Fe(III), forming stable complexes. Applications include:

  • Catalytic Oxidation : Use Cu complexes for C–H activation in cross-coupling reactions.
  • Electrochemical Sensors : Immobilize Fe complexes on electrodes for analyte detection.
  • Mitigation : Chelation can deactivate metal-dependent enzymes; include EDTA in biological assays to counteract interference .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Answer :

  • Dose-Response Curves : Perform triplicate assays across 3–5 log concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
  • Positive/Negative Controls : Include known inhibitors (e.g., EDTA for metalloenzymes) and vehicle-only samples.
  • QA/QC : Validate compound stability in assay buffers via pre/post-assay HPLC. Adhere to NIH guidelines for reporting statistical power and effect sizes .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data?

  • Answer :

  • Re-evaluate Models : Adjust DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or implicit solvation.
  • Experimental Validation : Synthesize derivatives with modified electron-withdrawing/donating groups to test predicted trends.
  • Collaborative Peer Review : Share raw data and computational inputs via platforms like Zenodo for independent verification .

In Vivo/In Vitro Transition

Q. What barriers exist when translating in vitro findings of this compound to in vivo models, and how can they be addressed?

  • Answer :

  • Pharmacokinetics : Poor bioavailability due to imidoyl chloride hydrolysis. Solutions: Prodrug formulations (e.g., ester-protected analogs).
  • Toxicity Screening : Conduct acute toxicity assays in rodent models (LD₅₀ determination) and hepatocyte viability tests.
  • Metabolite Tracking : Use ¹⁴C-labeled compound to identify clearance pathways via radiometric detection .

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